Flavipin

Description

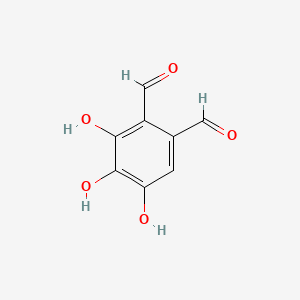

Structure

3D Structure

Propriétés

Numéro CAS |

483-53-4 |

|---|---|

Formule moléculaire |

C9H8O5 |

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

3,4,5-trihydroxy-6-methylphthalaldehyde |

InChI |

InChI=1S/C9H8O5/c1-4-5(2-10)6(3-11)8(13)9(14)7(4)12/h2-3,12-14H,1H3 |

Clé InChI |

COJARPHAKVBMFD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=C(C(=C1O)O)O)C=O)C=O |

Autres numéros CAS |

16790-41-3 |

Synonymes |

fomecin B |

Origine du produit |

United States |

Foundational & Exploratory

Flavipin: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin is a naturally occurring phenolic aldehyde metabolite produced by a variety of fungal species. Possessing a range of potent biological activities, including antioxidant, antifungal, antibiotic, and anticancer properties, this compound has garnered significant interest within the scientific community. This document provides an in-depth examination of its chemical structure, physicochemical properties, biological functions, and the experimental methodologies used for its isolation and characterization.

Chemical Structure and Physicochemical Properties

This compound is a substituted phthalaldehyde, characterized by a benzene ring with two adjacent aldehyde groups, three hydroxyl groups, and one methyl group.

IUPAC Name: 3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde[1] Molecular Formula: C₉H₈O₅[1][2][3][4] Canonical SMILES: CC1=C(C(=C(C(=C1O)O)O)C=O)C=O[1][2]

The structural and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 196.16 g/mol | [2][3][4] |

| CAS Number | 483-53-4 | [1][2][3] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 233-234 °C (with decomposition) | [4][6] |

| UV Absorption Maxima | 261, 264 nm | [6] |

| Solubility | Soluble in acetone | [5] |

Biological Activity and Mechanism of Action

This compound is a versatile bioactive molecule with a broad spectrum of activities. It is produced by various fungi, including species of Aspergillus, Epicoccum, and Chaetomium.[1][6] Its biological functions are largely attributed to its potent antioxidant and pro-apoptotic properties.

Antioxidant Activity

This compound has been demonstrated to be a potent antioxidant, effectively scavenging free radicals.[1][7] Studies have shown that its antioxidant capacity is comparable or superior to common standards like butylated hydroxytoluene (BHT) and Trolox in various in vitro assays.[8] The high antioxidant activity is positively correlated with the production yield of this compound from fungal extracts, indicating it is a major antioxidant component of these metabolites.[7][8]

Anticancer and Pro-Apoptotic Activity

Emerging research highlights this compound's potential as an anticancer agent. It has been identified as an apoptotic molecule that targets the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in cancer cell proliferation and survival. By inhibiting the NF-κB pathway, this compound can suppress cancer cell growth and induce programmed cell death (apoptosis).

Below is a diagram illustrating the proposed mechanism of this compound's interaction with the NF-κB signaling pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Mycotoxin Database [mycocentral.eu]

- 3. This compound | C9H8O5 | CID 3083587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 483-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. indexfungorum.org [indexfungorum.org]

- 6. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 7. This compound in Chaetomium globosum CDW7, an endophytic fungus from Ginkgo biloba, contributes to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Flavipin: A Comprehensive Technical Guide to its Natural Sources, Production, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a bioactive fungal metabolite, has garnered significant interest for its diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources and producers of this compound, with a focus on fungal species. It details quantitative data on production yields, outlines comprehensive experimental protocols for its isolation and quantification, and explores its interactions with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Natural Producers of this compound

This compound is a secondary metabolite produced predominantly by a variety of fungal species, spanning multiple genera. These fungi have been isolated from diverse environments, including soil, plants (as endophytes), and marine ecosystems. To date, there is no definitive primary literature confirming this compound production by bacterial species, including Streptomyces. The primary known producers are filamentous fungi.

Fungal Sources

Several fungal genera are recognized for their ability to synthesize this compound. The most notable among these are Aspergillus, Chaetomium, and Epicoccum.

-

Aspergillus : Various species within this genus are known to produce this compound, including Aspergillus terreus, Aspergillus flavipes, and Aspergillus fumigatus[1]. A. terreus has been a particular focus of studies on production optimization[1][2][3][4].

-

Chaetomium : Chaetomium globosum is a well-documented producer of this compound[5]. Notably, the endophytic strain Chaetomium globosum CDW7, isolated from Ginkgo biloba, has been identified as a particularly high-yielding source[6][7].

-

Epicoccum : Epicoccum nigrum (also known as Epicoccum purpurascens) is another significant producer of this compound[8][9][10]. This species is widespread and can be found as a saprophyte and endophyte.

Quantitative Production of this compound

The yield of this compound can vary significantly depending on the producing organism, strain, and fermentation conditions. The following table summarizes reported quantitative data on this compound production.

| Fungal Species | Strain | Production Yield | Reference |

| Chaetomium globosum | CDW7 | 315.5 mg/L | [6][7] |

| Aspergillus terreus | Not specified | 16.32 µg/mL (16.32 mg/L) | [1] |

| Epicoccum nigrum | ACC. 1336 | Reported to produce three times the best yield from Aspergillus spp. (Raistrick & Rudman, 1956) | [8] |

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is widely accepted to be a fungal polyketide. Evidence suggests that its biosynthesis originates from orsellinic acid, a common fungal polyketide synthesized by a non-reducing polyketide synthase (NR-PKS)[11][12][13].

The proposed biosynthetic pathway likely involves the following key steps:

-

Orsellinic Acid Synthesis : A dedicated NR-PKS catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form orsellinic acid[11][13].

-

Hydroxylation and Oxidation : Subsequent enzymatic modifications, likely involving hydroxylases and oxidases, are presumed to decorate the orsellinic acid core to yield the final this compound structure (3,4,5-trihydroxy-6-methylphthalaldehyde).

The specific genes and enzymes comprising the this compound biosynthetic gene cluster in producer organisms like Aspergillus, Chaetomium, and Epicoccum remain to be definitively identified and characterized.

Experimental Protocols

This section provides a synthesized, step-by-step methodology for the production, isolation, and quantification of this compound from fungal cultures, based on established protocols for Aspergillus terreus and Chaetomium globosum.

Fungal Culture and Fermentation

Objective : To cultivate a this compound-producing fungal strain under optimal conditions to maximize yield.

Materials :

-

Selected fungal strain (e.g., Aspergillus terreus or Chaetomium globosum CDW7)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (250 mL)

-

Incubator shaker

-

Sterile agar plugs or spore suspension

Procedure :

-

Inoculum Preparation :

-

Agar Plugs : Grow the fungal strain on PDA plates at 25°C for 5-7 days. Aseptically cut out 5 mm agar plugs from the leading edge of the mycelium.

-

Spore Suspension : Alternatively, harvest spores from a mature PDA culture by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

-

-

Fermentation :

Extraction and Purification

Objective : To extract and purify this compound from the fungal culture broth.

Materials :

-

Culture broth from fermentation

-

Whatman No. 1 filter paper

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Dichloromethane

-

Methanol

Procedure :

-

Extraction :

-

Separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Silica Gel Column Chromatography :

-

Activate silica gel by heating at 110°C for 2 hours.

-

Prepare a silica gel slurry in dichloromethane and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a solvent system, such as a gradient of dichloromethane and ethyl acetate, to separate the compounds.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

-

Quantification and Characterization

Objective : To quantify the concentration of this compound and confirm its identity.

Materials :

-

Purified this compound fractions

-

Flavipn standard

-

HPLC system with a C18 column and DAD or UV detector

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

UV-Vis Spectrophotometer

-

NMR spectrometer

-

Mass spectrometer

Procedure :

-

HPLC Quantification :

-

Prepare a standard curve of this compound at known concentrations.

-

Analyze the purified fractions by reverse-phase HPLC on a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% TFA[14].

-

Monitor the elution at 264 nm, the maximum absorbance wavelength for this compound[1].

-

Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

-

-

Spectroscopic Characterization :

-

Confirm the identity of the purified this compound by comparing its retention time with that of a standard.

-

Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the molecular weight and structure.

-

Signaling Pathways Affected by this compound

Recent research has begun to uncover the molecular mechanisms underlying the biological activities of this compound, particularly its anti-inflammatory effects. This compound has been shown to interact with and inhibit key inflammatory signaling pathways.

Inhibition of the JAK-STAT Pathway

This compound has been demonstrated to inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. It is proposed to bind to the ATP-binding sites of JAK1, JAK2, and JAK3, thereby inhibiting their kinase activity[15][16]. This inhibition prevents the downstream phosphorylation and activation of STAT3, a key transcription factor involved in inflammatory responses[15].

Downregulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to down-regulate the activation of NF-κB[17]. This inhibitory effect is likely mediated through the modulation of upstream signaling components, leading to a reduction in the expression of pro-inflammatory genes. Studies have also shown that this compound can interact with Tumor Necrosis Factor-alpha (TNF-α), a key activator of the NF-κB pathway[15].

Conclusion

This compound stands out as a fungal metabolite with considerable therapeutic potential, backed by its demonstrated anti-inflammatory, antimicrobial, and antioxidant activities. This guide has consolidated the current knowledge on its natural producers, highlighting key fungal species such as Aspergillus terreus, Chaetomium globosum, and Epicoccum nigrum. While a complete picture of its biosynthesis is still emerging, the likely involvement of a non-reducing polyketide synthase pathway provides a solid foundation for future genetic and enzymatic studies. The detailed experimental protocols and an understanding of its inhibitory effects on the JAK-STAT and NF-κB signaling pathways offer a practical framework for researchers to further explore and harness the pharmacological properties of this compound. Continued investigation into optimizing production, fully elucidating its biosynthetic pathway, and expanding the understanding of its molecular targets will be crucial in translating the promise of this compound into tangible therapeutic applications.

References

- 1. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Optimization and Characterization of this compound Produced by Aspergillus Terreus: AGOSR [agosr.com]

- 4. researchgate.net [researchgate.net]

- 5. A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Chaetomium globosum CDW7, an endophytic fungus from Ginkgo biloba, contributes to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indexfungorum.org [indexfungorum.org]

- 9. biomedres.us [biomedres.us]

- 10. mdpi.com [mdpi.com]

- 11. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound from fungi as a potential inhibitor of rheumatoid arthritis signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A Novel Class of Plant Type III Polyketide Synthase Involved in Orsellinic Acid Biosynthesis from Rhododendron dauricum [frontiersin.org]

- 17. Anticancer potential of NF-κB targeting apoptotic molecule "this compound" isolated from endophytic Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to Flavipin Biosynthesis in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a polyketide-derived secondary metabolite with notable antimicrobial and antioxidant properties, has garnered significant interest within the scientific community. Produced by a variety of fungal species, primarily within the genera Aspergillus and Chaetomium, its biosynthesis represents a compelling area of study for natural product chemists and drug development professionals. This technical guide synthesizes the current understanding of the this compound biosynthetic pathway, presenting established precursors, optimal production conditions, and a putative pathway based on current mycological and biochemical knowledge. While the complete genetic and enzymatic machinery remains to be fully elucidated, this document provides a comprehensive overview of the existing research, identifies key knowledge gaps, and outlines experimental approaches to further unravel the intricate steps of this compound's creation.

Introduction

This compound, chemically identified as 1,2-diformyl-4,5,6-trihydroxy-3-methylbenzene, is a yellow crystalline compound produced by several fungal species, including Aspergillus terreus, Aspergillus flavipes, Chaetomium globosum, and Epicoccum nigrum[1][2]. Its biological activities, particularly its potent antimicrobial effects against various pathogens, have positioned it as a promising candidate for further investigation in drug discovery programs. Understanding the biosynthesis of this compound is crucial for optimizing its production, enabling synthetic biology approaches for analog generation, and harnessing its therapeutic potential.

This guide provides an in-depth review of the this compound biosynthetic pathway, consolidating available quantitative data, detailing experimental protocols for its production and analysis, and visualizing the current understanding of the metabolic route.

The Polyketide Origin of this compound: A Putative Pathway

The biosynthesis of this compound is strongly suggested to follow a polyketide pathway, a common route for the production of diverse secondary metabolites in fungi[3]. The established precursor for this compound is orsellinic acid , a foundational molecule for numerous fungal polyketides[4][5]. The enzymatic machinery responsible for the subsequent transformations of orsellinic acid into this compound has not yet been definitively identified in the scientific literature. However, based on the chemical structures of the precursor and the final product, a hypothetical pathway can be proposed.

The core of this proposed pathway involves a series of oxidative and rearrangement reactions catalyzed by a suite of enzymes likely encoded within a dedicated biosynthetic gene cluster (BGC). Fungal secondary metabolite genes are typically organized in such clusters, facilitating their co-regulation and coordinated expression[6].

Core Biosynthetic Steps

The proposed biosynthetic pathway from the primary metabolite acetyl-CoA to this compound is as follows:

-

Polyketide Synthesis: The pathway initiates with the condensation of acetyl-CoA and malonyl-CoA units by a Type I polyketide synthase (PKS) to form the key intermediate, orsellinic acid .

-

Oxidative Modifications: Orsellinic acid is then believed to undergo a series of enzymatic modifications, including hydroxylations and oxidative cleavage of the aromatic ring. These steps are likely catalyzed by monooxygenases and dioxygenases .

-

Diformylation: The final characteristic feature of this compound is the presence of two formyl groups. The precise mechanism of their installation is unknown but could involve specific oxidoreductases or formyltransferases .

A visual representation of this putative pathway is provided below.

Quantitative Data on this compound Production

Several studies have focused on optimizing the production of this compound from various fungal strains. The following tables summarize the key quantitative data from these optimization experiments.

Table 1: Optimized Conditions for this compound Production by Aspergillus terreus [2]

| Parameter | Optimal Value | This compound Yield (µg/mL) |

| pH | 7.0 | 8.25 |

| Temperature | 25°C | 14.26 |

| Incubation Period | 14 days | 16.32 |

| Shaking Speed | 150 rpm | Not specified |

| Culture Medium | Potato Dextrose Broth | Highest among tested |

Table 2: this compound Production by Chaetomium globosum CDW7 [1]

| Parameter | Optimal Value | This compound Yield (mg/L) |

| pH | 6.5 | 315.5 |

| Temperature | 25°C | 315.5 |

| Incubation Period | 14 days | 315.5 |

| Shaking Speed | 150 rpm | 315.5 |

| Inoculum | 12 discs/flask | 315.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and quantification of this compound, based on published literature.

Fungal Culture and this compound Production

The following protocol is adapted from studies on Aspergillus terreus and Chaetomium globosum[1][2].

References

- 1. This compound in Chaetomium globosum CDW7, an endophytic fungus from Ginkgo biloba, contributes to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 3. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment, optimization, and application of genetic technology in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Manipulation and Transformation Methods for Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Flavipin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavipin, a bioactive compound of fungal origin, has demonstrated significant antioxidant properties both in vitro and in vivo. Structurally, it is 1,2-Benzenedicarboxaldehyde-3,4,5-trihydroxy-6-methyl, and its antioxidant capacity is largely attributed to the presence of three phenolic hydroxyl groups and two aldehyde functionalities.[1] This technical guide provides an in-depth overview of the antioxidant characteristics of this compound, detailing its free radical scavenging capabilities, its influence on key antioxidant enzymes, and the putative signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows to support further research and drug development endeavors.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This compound has emerged as a potent antioxidant with the potential for therapeutic applications in diseases associated with free radical damage.[2][3] This document synthesizes the current understanding of this compound's antioxidant mechanisms.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified through various established assays. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Activities of this compound

| Assay | This compound IC₅₀ (µg/mL) | Positive Control | Positive Control IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | Comparable to controls | BHT, VC, Trolox | Not explicitly stated | [3] |

| ABTS Radical Scavenging | More potent | BHT, VC, Trolox | Not explicitly stated | [3] |

| Ferric-Reducing Antioxidant Power (FRAP) | Comparable to controls | BHT, VC, Trolox | Not explicitly stated | [3] |

| Peroxyl Radical Absorbance Capacity (ORAC) | More potent | BHT, VC, Trolox | Not explicitly stated | [3] |

| Lipid Peroxidation Inhibition (LPO) | 1.68 | BHT, Trolox | 83.4, 58.7 | [3] |

BHT: Butylated hydroxytoluene, VC: Vitamin C (Ascorbic Acid), Trolox: a water-soluble analog of vitamin E.

Table 2: In Vivo Antioxidant Activities of this compound in Aged Mice

| Parameter | Effect of this compound Treatment | Reference |

| Superoxide Dismutase (SOD) Activity (Serum & Liver) | Significantly increased | [3] |

| Glutathione Peroxidase (GSH-Px) Activity (Serum) | Significantly increased (to levels above the young control group) | [3] |

| Malondialdehyde (MDA) Content (Serum & Liver) | Significantly decreased | [3] |

Putative Signaling Pathways

Flavonoids, the class of compounds to which this compound belongs, are known to exert their antioxidant effects through the modulation of key cellular signaling pathways. While direct studies on this compound are emerging, the following pathways represent the most probable mechanisms of its action.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.[2][4][5]

Caption: Putative activation of the Nrf2/ARE pathway by this compound.

Crosstalk with NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. There is significant crosstalk between the Nrf2 and NF-κB pathways. Nrf2 activation can inhibit NF-κB signaling, thereby reducing the inflammatory response that often accompanies oxidative stress.[6][7][8] One study has shown that this compound can modulate the levels of NF-κB.[9]

Caption: Crosstalk between Nrf2 and NF-κB pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.

-

In a 96-well plate, add a specific volume of the sample or control to a fixed volume of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.

-

The IC₅₀ value is determined by plotting the scavenging percentage against the concentration.

-

-

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

-

Procedure:

-

Generate the ABTS•+ solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the sample or control (e.g., Trolox) to a larger volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

In Vivo Antioxidant Assays

-

Principle: SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The assay typically involves a system that generates superoxide radicals, and the inhibition of a colorimetric reaction by SOD is measured.

-

Procedure (using a commercial kit as a common example):

-

Homogenize tissue samples or prepare serum samples.

-

Use a xanthine/xanthine oxidase system to generate superoxide radicals.

-

These radicals reduce a tetrazolium salt (e.g., WST-1) to a colored formazan product.

-

The SOD in the sample competes for the superoxide radicals, thus inhibiting the color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

The SOD activity is proportional to the degree of inhibition of the colorimetric reaction.

-

-

Principle: MDA is a product of lipid peroxidation and serves as a marker of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.

-

Procedure:

-

Homogenize tissue samples or use serum/plasma.

-

Add an acidic solution (e.g., trichloroacetic acid) to precipitate proteins.

-

Centrifuge and collect the supernatant.

-

Add TBA solution to the supernatant.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

-

Cool the samples and measure the absorbance of the pink-colored product at approximately 532 nm.

-

Quantify the MDA concentration using a standard curve prepared with an MDA standard.

-

Experimental Workflows

Visual representations of typical experimental workflows can aid in the design and execution of studies on the antioxidant properties of compounds like this compound.

General Workflow for In Vitro Antioxidant Screening

Caption: A generalized workflow for screening the in vitro antioxidant activity.

Workflow for Cellular Antioxidant Activity Assessment

Caption: A typical workflow for evaluating cellular antioxidant activity.

Conclusion

This compound exhibits robust antioxidant properties, evidenced by its potent free radical scavenging activity and its ability to modulate key antioxidant enzymes in vivo. The likely mechanism of action involves the activation of the Nrf2/ARE signaling pathway, a critical regulator of cellular antioxidant defenses. The detailed protocols and workflows provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound for oxidative stress-related pathologies. Future research should focus on elucidating the precise molecular interactions of this compound with components of the Nrf2 and NF-κB signaling pathways to fully characterize its mechanism of action.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting molecular cross-talk between Nrf2 and NF-κB response pathways | Semantic Scholar [semanticscholar.org]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The crosstalk between Nrf2 and NF-κB pathways in coronary artery disease: Can it be regulated by SIRT6? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 9. This compound from fungi as a potential inhibitor of rheumatoid arthritis signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Flavipin: A Fungal Secondary Metabolite with Promising Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Flavipin, a low molecular weight phenolic compound (1,2-diformyl-4,5,6-trihydroxy-3-methylbenzene), is a secondary metabolite produced by a variety of fungi, including species of Aspergillus, Chaetomium, and Epicoccum.[1][2] Initially identified for its antifungal properties, recent research has unveiled a broader spectrum of biological activities, positioning this compound as a molecule of significant interest for therapeutic applications. This technical guide provides an in-depth overview of this compound's biosynthesis, its diverse biological roles, and the underlying mechanisms of action, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Biosynthesis and Regulation

The biosynthesis of this compound in fungi is a complex process, intricately regulated by a hierarchical network of genes. While the complete pathway is still under investigation, it is understood to be derived from the polyketide pathway, with orsellinic acid being a key precursor.[3] The production of this compound, like many other fungal secondary metabolites, is governed by global regulatory networks that respond to environmental cues.

Key regulatory elements include the Velvet complex and the global regulator LaeA . The Velvet complex, a heterotrimeric protein complex typically composed of VeA, VelB, and LaeA, plays a crucial role in coordinating secondary metabolism with fungal development in response to light and other environmental signals.[4][5][6][7][8][9] LaeA, a methyltransferase, is a master regulator that activates the expression of numerous secondary metabolite gene clusters.[10][11][12][13][14] Environmental factors such as temperature, pH, and nutrient availability also significantly influence the production of this compound.[5][14] For instance, optimal production of this compound by Aspergillus terreus has been observed at a pH of 7 and a temperature of 25°C.

Regulatory Pathway of this compound Biosynthesis

References

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. acmeresearchlabs.in [acmeresearchlabs.in]

- 4. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Regulation of Secondary Metabolism by the Velvet Complex Is Temperature-Responsive in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Transcriptional Regulatory Elements in Fungal Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LaeA, a regulator of secondary metabolism in Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LaeA, a Regulator of Secondary Metabolism in Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Flavipin: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula and core physicochemical properties of Flavipin (3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde), a naturally occurring phenolic aldehyde. This compound, a metabolite produced by various fungi including Aspergillus and Epicoccum species, has garnered significant interest for its diverse biological activities, including antibiotic, antifungal, and antioxidant properties.[1][2] This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways to support ongoing research and development efforts.

Core Molecular and Physicochemical Data

This compound is characterized by the molecular formula C₉H₈O₅.[1][3][4] Its structure features a substituted benzene ring with two aldehyde groups and three phenolic hydroxyls, which are key functional groups contributing to its biological activity.[5] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde[1][6] |

| Molecular Formula | C₉H₈O₅[1][3][4][6] |

| Molar Mass | 196.16 g/mol [3][4][6] |

| CAS Number | 483-53-4[1][6] |

| Canonical SMILES | CC1=C(C(=C(C(=C1O)O)O)C=O)C=O[1][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Melting Point | 233-234 °C[4][5][7][8] | With decomposition. |

| Boiling Point | 353.7 ± 42.0 °C[7] | Predicted value. |

| Density | 1.577 ± 0.06 g/cm³[7] | Predicted value. |

| pKa | 6.86 ± 0.33[7] | Predicted value. |

| UV Absorption (λmax) | ~261, 264 nm[5][8] | In solution. |

| Optical Activity | Optically inactive[5][8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9][10] For a pure crystalline solid like this compound, a sharp melting range is expected.[9]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11]

-

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or a Thiele tube setup).[9][11] If using a Thiele tube, attach the capillary to a thermometer.[10]

-

Heating: Heat the apparatus rapidly to determine an approximate melting point.[9][10] Allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample and heat it again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[9]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting).[9] This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).[9]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.[12]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.45 µm PTFE).[12]

-

Quantification: Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12] A calibration curve using standard solutions of known concentrations is required for accurate quantification.[5]

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light by this compound at different wavelengths, providing information on its electronic transitions and for quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol). Ensure the sample is fully dissolved.[13] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

Cuvette Preparation: Clean a quartz cuvette thoroughly. Rinse it with a small amount of the solvent used to dissolve the sample.[13]

-

Baseline Correction: Fill the cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline scan to correct for any absorbance from the solvent and the cuvette itself.[14]

-

Sample Measurement: Empty the cuvette, rinse it with the this compound solution, and then fill it with the sample solution. Place it back into the spectrophotometer.

-

Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).[15]

-

Data Analysis: Record the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis via the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by observing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the this compound sample for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[16][17]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[18][19]

-

Tube Preparation: Ensure the solution height in the NMR tube is appropriate (typically around 4-5 cm).[16][19] Wipe the outside of the tube clean and cap it securely.

-

Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[16] Place the sample into the NMR spectrometer.

-

Data Acquisition: The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.[16] The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is then run to acquire the spectrum.

Biological Activity and Signaling

Recent studies have highlighted this compound's potential as a therapeutic agent, particularly in the context of autoimmune diseases like rheumatoid arthritis. Research indicates that this compound can interact with and inhibit key inflammatory signaling molecules.[20]

In-silico and in-vivo studies suggest this compound may exert its anti-inflammatory effects by inhibiting Tumor Necrosis Factor-alpha (TNF-α) and interfering with the Janus kinase (JAK)-STAT signaling pathway, which are crucial regulators of inflammatory responses.[20]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Mycotoxin Database [mycocentral.eu]

- 4. 483-53-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 6. This compound | C9H8O5 | CID 3083587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 483-53-4 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. benchchem.com [benchchem.com]

- 13. ossila.com [ossila.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. NMR Sample Preparation [nmr.chem.umn.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. This compound from fungi as a potential inhibitor of rheumatoid arthritis signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of Flavipin in various solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a secondary metabolite produced by various fungi, has garnered interest for its potential therapeutic applications, including its antifungal and antioxidant properties. A thorough understanding of its solubility and stability in various solvents is paramount for its extraction, purification, formulation, and in vitro and in vivo testing. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents visual workflows to aid in experimental design.

Core Data Summary

Solubility of this compound

Quantitative data on the solubility of this compound in a wide range of organic and aqueous solvents is not extensively documented in publicly available literature. However, based on its use in various experimental procedures, a qualitative understanding of its solubility can be inferred. The following table summarizes the solvents in which this compound has been reported to be soluble or used as a solvent system for extraction and purification.

| Solvent/Solvent System | Type | Application | Reference |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Solvent | Preparation of stock solutions for antimicrobial and antioxidant assays | [1] |

| Aqueous Dioxane | Mixed Aqueous-Organic | Crystallization | [2] |

| Acetone | Ketone (Polar Aprotic) | Elution during purification | [2] |

| Dichloromethane:Ethyl Acetate (1:1 v/v) | Solvent Mixture | Mobile phase for silica gel column chromatography |

Note: The lack of specific quantitative solubility data (e.g., in mg/mL or molarity) highlights a significant knowledge gap and underscores the need for systematic solubility studies of this compound.

Stability of this compound

The stability of this compound is a critical factor for its handling, storage, and application. Limited studies have investigated its stability under different conditions, with pH being a key determinant.

| Condition | Observation | Half-life/Degradation Rate | Reference |

| pH | |||

| pH 3.5 (aqueous solution) | Antifungal activity retained for at least 22 days. | - | [2] |

| pH 4.5 and above (aqueous solution) | Antifungal activity is rapidly lost. | - | [2] |

| Temperature | No specific data available. | - | |

| Light | No specific data available. | - |

The pronounced pH-dependent instability of this compound in aqueous solutions suggests that for any aqueous-based formulations or assays, the pH must be maintained in the acidic range (ideally around 3.5) to ensure its biological activity.

Experimental Protocols

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility and stability of this compound. The following are detailed protocols for key experiments.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Materials:

-

This compound (solid form)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Sealed, temperature-controlled container (e.g., glass vial or flask)

-

Agitator (e.g., shaker or magnetic stirrer)

-

Centrifuge

-

Chemically inert syringe filter (e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Filtration: Carefully filter the supernatant through a syringe filter to obtain a clear, saturated solution.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated HPLC method. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.

-

Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Protocol 2: Stability-Indicating HPLC Method for Stability Studies

This protocol outlines the development and use of an HPLC method to assess the stability of this compound under various stress conditions.

1. Materials:

-

This compound stock solution of known concentration

-

Forced degradation reagents:

-

Acidic solution (e.g., 0.1 N HCl)

-

Basic solution (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

2. Method Development:

-

Develop an HPLC method (column, mobile phase, flow rate, injection volume, and detection wavelength) that can effectively separate this compound from its potential degradation products.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

3. Forced Degradation Studies:

-

Acid and Base Hydrolysis: Incubate this compound solution with acidic and basic solutions at a controlled temperature.

-

Oxidation: Treat this compound solution with an oxidizing agent.

-

Thermal Stress: Expose this compound solution and solid to elevated temperatures.

-

Photostability: Expose this compound solution and solid to UV and visible light.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

-

Data Analysis: Determine the degradation rate and/or half-life of this compound under each stress condition by monitoring the decrease in the peak area of the parent compound over time.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the described experimental protocols.

References

Flavipin: A Comprehensive Technical Guide to its Spectroscopic and Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methylphthalaldehyde, is a secondary metabolite produced by various fungi, including species of Aspergillus, Chaetomium, and Epicoccum. This molecule has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide provides a detailed overview of the spectroscopic data used for the characterization of this compound, outlines the experimental protocols for its isolation and purification, and visually represents its interaction with a key inflammatory signaling pathway.

Chemical and Physical Properties

This compound is a relatively small molecule with the following key characteristics:

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₅ | |

| Molecular Weight | 196.16 g/mol | |

| Monoisotopic Mass | 196.03717335 Da | |

| IUPAC Name | 3,4,5-trihydroxy-6-methylphthalaldehyde | |

| CAS Number | 483-53-4 |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While many studies confirm its structure by comparing spectral data to established references, detailed numerical data is often not explicitly reported in all publications. This section summarizes the available spectroscopic information.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of this compound.

| Wavelength (λmax) | Solvent | Reference |

| 261-264 nm | Not specified |

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the precise molecular weight and elemental composition of this compound.

| Technique | Ionization Mode | Mass (m/z) | Reference |

| High-Resolution ESI-MS | Not specified | 196.03717335 [M]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the definitive structural confirmation of this compound. While numerous sources affirm that the structure was confirmed by comparing ¹H and ¹³C NMR spectra with previously reported data, specific chemical shifts (δ) and coupling constants (J) are not consistently provided in the available literature. The identification is based on the expected signals for the aromatic protons, the methyl group, the aldehyde protons, and the hydroxyl groups, as well as the corresponding carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), aldehyde (C=O and C-H), and aromatic (C=C) functional groups. However, specific peak positions (cm⁻¹) for this compound are not detailed in the reviewed literature.

Experimental Protocols

The isolation and purification of this compound from fungal cultures are critical steps for its characterization and further investigation.

Fungal Fermentation and Extraction

-

Organisms: Aspergillus terreus, Chaetomium globosum, Epicoccum nigrum are commonly used for this compound production.

-

Culture Media: Potato Dextrose Broth (PDB) is a frequently used medium.

-

Optimized Fermentation Conditions:

-

pH: 7.0

-

Temperature: 25°C

-

Incubation Period: 12-14 days

-

Shaking Speed: 150 rpm

-

-

Extraction: After fermentation, the culture filtrate is typically extracted with a solvent such as ethyl acetate.

Purification

A multi-step chromatographic approach is generally employed for the purification of this compound.

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A mixture of dichloromethane and ethyl acetate (1:1, v/v) can be used.

-

Rf Value: A typical Rf value of 0.55 has been reported.

-

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Elution: A gradient of solvents, such as a mixture of dichloromethane and ethyl acetate, is used to elute this compound from the column.

-

-

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector is used.

-

Column: A reversed-phase C18 column is commonly employed.

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid) is a typical mobile phase.

-

Detection: Monitoring at 265 nm is effective.

-

Retention Time: Reported retention times vary depending on the specific HPLC conditions, with values around 7.7 to 7.97 minutes being cited in some studies.

-

Signaling Pathway and Biological Activity

This compound has been shown to exhibit anti-inflammatory effects by targeting key signaling molecules. One notable mechanism is its inhibition of the TNF-α induced pro-inflammatory cascade.

Inhibition of the TNF-α/JAK-STAT Signaling Pathway

This compound has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Janus Kinases (JAKs), which are crucial mediators of inflammation, particularly in the context of rheumatoid arthritis. This compound is thought to interact with TNF-α and bind to the ATP-binding sites of JAK1, JAK2, and JAK3, thereby inhibiting their activity and the downstream signaling cascade that involves the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This inhibition ultimately leads to a reduction in the expression of pro-inflammatory genes.

Caption: this compound's inhibitory effect on the TNF-α mediated JAK-STAT signaling pathway.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines a general approach to characterizing the biological activity of purified this compound.

Caption: General experimental workflow for evaluating the biological activities of this compound.

Conclusion

This compound continues to be a molecule of high interest for its potential therapeutic applications. This guide provides a foundational understanding of its characterization, drawing from the available scientific literature. While the general spectroscopic profile of this compound is established, a clear and consolidated public record of its detailed NMR and IR spectral data would be a valuable resource for the research community. The outlined experimental protocols and the visualization of its interaction with inflammatory pathways offer a solid starting point for researchers and professionals in the field of natural product chemistry and drug development.

Potential Therapeutic Targets of Flavipin: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flavipin, a naturally occurring phenolic compound with the systematic name 3,4,5-trihydroxy-6-methyl-1,2-benzenedicarboxaldehyde, is a secondary metabolite produced by various fungi, including species from the genera Aspergillus, Chaetomium, and Epicoccum.[1][2] Emerging research has highlighted its diverse bioactive properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Anticancer Activity: Targeting Apoptosis and NF-κB Signaling

This compound has demonstrated significant antiproliferative effects against various cancer cell lines.[1][3] Its primary mechanism of action in this context involves the induction of apoptosis and the modulation of the NF-κB signaling pathway.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[1][3] This is characterized by morphological changes such as cell shrinkage and DNA fragmentation.[1] Key molecular events in this compound-induced apoptosis include the upregulation of the tumor suppressor protein p53 and the subsequent downregulation of the anti-apoptotic protein BCL-2.[1][3] This shift in the BCL-2/p53 balance disrupts mitochondrial membrane potential, leading to the activation of the caspase cascade and eventual cell death.

Inhibition of NF-κB Signaling

A crucial target of this compound in cancer cells is the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. This compound has been shown to downregulate the expression of NF-κB, thereby inhibiting the transcription of its target genes that promote cancer cell survival and proliferation.[1]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic effects of this compound have been quantified against several human cancer cell lines and a normal cell line, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| A549 | Human Lung Carcinoma | 9.89 | [1] |

| HT-29 | Human Colorectal Adenocarcinoma | 18 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 54 | [1] |

| CCD-18Co | Normal Human Colon Fibroblasts | 78.89 | [1] |

| Normal Fibroblast | Normal Mouse Fibroblasts | >100 µM | [4] |

| A549 | Human Lung Carcinoma | ~44 µM | [5] |

| MCF-7 | Human Breast Adenocarcinoma | ~48 µM | [5] |

| MCF-7 | Human Breast Adenocarcinoma | 52.34 | [6] |

| WRL-68 | Normal Human Liver Cells | 298.1 | [6] |

Signaling Pathway Diagram

References

- 1. Anticancer potential of NF-κB targeting apoptotic molecule "this compound" isolated from endophytic Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 3. This compound from fungi as a potential inhibitor of rheumatoid arthritis signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Flavipin using HPLC and TLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin (3,4,5-trihydroxy-6-methyl-1,2-benzenedicarboxaldehyde) is a fungal metabolite with a range of biological activities, including antioxidant, antifungal, and potential anti-inflammatory properties. Its therapeutic potential has led to increased interest in its isolation and purification. This document provides detailed application notes and protocols for the purification of this compound using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These methods are designed to offer a strategic approach for researchers to obtain high-purity this compound for further investigation.

Chemical Properties of this compound

A foundational understanding of this compound's chemical properties is crucial for developing effective purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₅ | [1] |

| Molar Mass | 196.16 g/mol | [1] |

| Appearance | Yellowish oily matter | |

| Key Functional Groups | Phenolic hydroxyls, Aldehydes | [2] |

| IUPAC Name | 3,4,5-trihydroxy-6-methylphthalaldehyde | [1] |

Purification Workflow Overview

A typical workflow for the purification of this compound from a crude fungal extract involves several key steps, beginning with extraction and culminating in highly purified fractions.

Caption: General experimental workflow for this compound purification.

Thin-Layer Chromatography (TLC) Methods for this compound Analysis

TLC is an essential technique for the rapid analysis of crude extracts and chromatographic fractions to identify the presence of this compound and to determine appropriate solvent systems for larger-scale purification.

Analytical TLC Protocol

Objective: To identify this compound in samples and optimize the mobile phase for column chromatography or preparative TLC.

Materials:

-

Silica gel 60 F₂₅₄ TLC plates

-

Developing chamber

-

Capillary tubes or micropipette for spotting

-

Drying oven

-

UV lamp (254 nm and 365 nm)

-

Visualization reagents (e.g., p-anisaldehyde stain)

Procedure:

-

Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.

-

Sample Application: Dissolve the crude extract or fractions in a volatile solvent (e.g., ethyl acetate or methanol). Using a capillary tube, spot a small amount of the sample onto the origin line. Allow the solvent to evaporate completely between applications to keep the spot size small.

-

Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure solvent vapor saturation. Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate.

-

Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm; this compound, being a conjugated system, should appear as a dark spot against the fluorescent background.[3][4][5] Further visualization can be achieved using a p-anisaldehyde stain followed by gentle heating.

-

Rf Calculation: Calculate the Retention Factor (Rf) using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Quantitative Data for TLC

| Mobile Phase (v/v) | Reported Rf of this compound | Reference |

| Dichloromethane:Ethyl Acetate (1:1) | ~0.55 | [2][6] |

Note: The reported Rf value of 0.55 was achieved using an unspecified "solvent mixture" in one study.[2][6] The dichloromethane:ethyl acetate system is a recommended starting point based on its use in column chromatography for this compound purification.

Preparative TLC Protocol

Objective: To isolate milligram quantities of this compound from a partially purified fraction.

Materials:

-

Preparative silica gel plates (e.g., 20 x 20 cm, 1-2 mm thickness)

-

The optimized mobile phase from analytical TLC

-

Scraping tool (e.g., spatula or razor blade)

-

Elution solvent (e.g., ethyl acetate or methanol)

-

Glass filter funnel and collection flask

Procedure:

-

Sample Application: Dissolve the sample in a minimal amount of a volatile solvent. Apply the sample as a narrow band along the origin line of the preparative TLC plate.

-

Development: Develop the plate in a chamber saturated with the appropriate mobile phase, as determined by analytical TLC.

-

Visualization: Visualize the separated bands under UV light (254 nm) and mark the band corresponding to this compound with a pencil.

-

Scraping and Elution: Carefully scrape the silica gel containing the this compound band from the plate onto a clean piece of weighing paper. Transfer the scraped silica to a small column or a filter funnel.

-

Extraction: Elute this compound from the silica gel using a polar solvent like ethyl acetate or methanol. Collect the eluent in a clean, pre-weighed flask.

-

Solvent Removal: Evaporate the solvent from the eluent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

High-Performance Liquid Chromatography (HPLC) Methods for this compound Purification

HPLC is a high-resolution technique essential for the final purification and purity assessment of this compound. Both analytical and preparative scale methods are described below.

Analytical HPLC Protocol

Objective: To determine the purity of this compound samples and quantify its presence.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile (ACN) or Methanol |

| Gradient | Start with a low percentage of B, increasing linearly to elute this compound. A typical gradient could be 5% B to 95% B over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV detector at 264 nm |

| Column Temperature | 30 °C |

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection and Data Acquisition: Inject the prepared sample and run the HPLC method. Record the chromatogram and integrate the peaks.

-

Analysis: The retention time for this compound has been reported to be approximately 7.6-7.7 minutes under certain conditions.[2][6][7] Purity can be assessed by the area percentage of the this compound peak relative to the total peak area.

Preparative HPLC Protocol

Objective: To purify larger quantities of this compound with high purity.

Scaling Up from Analytical to Preparative HPLC: The transition from an analytical to a preparative method requires careful scaling of parameters to maintain separation efficiency.

Key Scaling Considerations:

-

Column: Use a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger internal diameter (e.g., 20 mm or more).

-

Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.

-

Injection Volume: The injection volume can be significantly increased on a preparative column. The maximum loading should be determined experimentally to avoid peak distortion and loss of resolution.

Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5-10 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile (ACN) or Methanol |

| Gradient | A focused gradient around the elution point of this compound, as determined by the analytical method, is recommended to maximize resolution and throughput. |

| Flow Rate | Scaled up from the analytical method (e.g., 15-20 mL/min for a 20 mm ID column). |

| Injection Volume | 1-5 mL, depending on sample concentration and column capacity. |

| Detection | UV detector with a preparative flow cell at 264 nm. |

| Fraction Collection | Use an automated fraction collector triggered by peak detection (threshold or slope). |

Procedure:

-

Method Development: Optimize the separation on an analytical scale first.

-

Scale-Up Calculations: Calculate the appropriate flow rate and injection volume for the preparative column.

-

Sample Preparation: Dissolve the partially purified this compound in the mobile phase at a high concentration. Ensure the sample is fully dissolved and filtered.

-

Purification Run: Equilibrate the preparative HPLC system. Inject the sample and begin the run.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Post-Purification: Combine the pure fractions, and remove the solvent by lyophilization or rotary evaporation.

-

Purity Confirmation: Analyze the purified product using the analytical HPLC method to confirm its purity.

Quantitative Data for HPLC

| Parameter | Value | Reference |

| Reported Retention Time | 7.6 - 7.7 minutes | [2][6][7] |

| Alternative Reported Retention Time | 7.97 minutes | |

| Detection Wavelength | 264 nm | [7] |

This compound's Role in Signaling Pathways

Recent research has indicated that this compound may exert its anti-inflammatory effects by modulating key signaling pathways. One such pathway is the JAK-STAT pathway, which is often activated by pro-inflammatory cytokines like TNF-α in conditions such as rheumatoid arthritis.

Caption: this compound's inhibitory effect on the TNF-α mediated JAK-STAT pathway.

This diagram illustrates the proposed mechanism where this compound inhibits the pro-inflammatory signaling cascade initiated by TNF-α, potentially by interacting with TNF-α itself and inhibiting the activity of Janus Kinases (JAKs). This leads to a downstream reduction in the activation of STAT proteins and subsequent inflammatory gene expression.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the purification of this compound using TLC and HPLC. By systematically applying these methods, from initial TLC analysis of crude extracts to final purification with preparative HPLC, researchers can obtain high-purity this compound suitable for a wide range of biological and pharmacological studies. The provided quantitative data and diagrams offer a practical framework for implementing these purification strategies in the laboratory.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. journals.irapa.org [journals.irapa.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Quantification and Detection of Flavipin in Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavipin (3,4,5-trihydroxy-6-methylphthalaldehyde) is a fungal secondary metabolite with a range of biological activities, including antimicrobial and antioxidant properties.[1][2] Accurate and reliable quantification and detection of this compound in fungal cultures are crucial for various research and development applications, such as strain screening, fermentation optimization, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification and detection of this compound using common analytical techniques.

I. Quantitative Data Summary

The production of this compound can vary significantly depending on the fungal species and fermentation conditions. The following tables summarize quantitative data from studies on Aspergillus terreus and Chaetomium globosum.

Table 1: this compound Production by Aspergillus terreus under Optimized Conditions [3][4][5]

| Parameter | Optimal Condition | This compound Yield (µg/mL) |

| Culture Medium | Potato Dextrose Broth | - |

| Incubation Period | 14 days | 16.32 |

| pH | 7.0 | 8.25 (on day 12) |

| Temperature | 25°C | 14.26 (on day 12) |

| Culture Volume | 50 mL in 250 mL flask | 10.91 (on day 16) |

| Shaking Speed | 150 rpm | - |

| Inoculum Size | 8 fungal agar discs | - |

Table 2: this compound Production by Chaetomium globosum CDW7 under Optimized Conditions [6][7]

| Parameter | Optimal Condition | This compound Yield (mg/L) |

| Culture Medium | Potato Dextrose (PD) Medium | - |

| Incubation Period | 14 days | 315.5 |

| pH | 6.5 | - |

| Temperature | 25°C | - |

| Culture Volume | 100 mL in 250 mL flask | - |

| Shaking Speed | 150 rpm | - |

| Inoculum Size | 12 discs/flask | - |

II. Experimental Protocols

A. Fungal Culture and this compound Extraction

This protocol describes the general steps for fungal culture and subsequent extraction of this compound for analysis.

Workflow for Fungal Culture and this compound Extraction

Protocol:

-

Fungal Inoculation and Culture:

-

Extraction of this compound:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration.

-

Extract the cell-free culture broth with an equal volume of ethyl acetate.

-

Collect the organic phase and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Reconstitute the dried extract in a known volume of the mobile phase (for HPLC) or a suitable solvent (for spectrophotometry and TLC) for further analysis.

-

B. Quantification of this compound

1. Spectrophotometric Method

This method is a rapid and straightforward technique for the estimation of this compound concentration.

Protocol:

-

Preparation of Standard Curve:

-

Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol).

-

Create a series of standard solutions with known concentrations (e.g., 0, 20, 40, 60, 80, 100, and 120 µg/mL) by serial dilution of the stock solution.[3]

-

-

Sample Measurement:

-

Measure the absorbance of the standard solutions and the extracted sample at a wavelength of 264 nm using a UV-visible spectrophotometer.[3]

-

-

Quantification:

-

Plot a standard curve of absorbance versus concentration for the standard solutions.

-